

Piperazine dihydrochloride monohydrate as an intermediate

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Compound of Interest

Compound Name:	Piperazine Dihydrochloride Monohydrate
Cat. No.:	B3421035

An Application Guide to the Strategic Use of **Piperazine Dihydrochloride Monohydrate** in Active Pharmaceutical Ingredient (API) Synthesis

Authored by a Senior Application Scientist

Abstract

The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmaceuticals. This compound's unique properties allow it to confer favorable aqueous solubility, act as a versatile linker, and engage in crucial multipolar interactions with biological targets.^[1] This guide provides a detailed overview of the use of **Piperazine Dihydrochloride Monohydrate** ($C_4H_{10}N_2 \cdot 2HCl \cdot H_2O$), a stable and highly soluble salt form, as a critical starting material and intermediate for the synthesis of diverse pharmaceuticals. It will discuss the causality behind its use, present detailed, field-proven protocols for its application, and outline the necessary analytical and safety considerations for its use in the manufacturing setting.

Introduction: The Strategic Advantage of Piperazine Dihydrochloride Monohydrate

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.^[2] This structure is a cornerstone in the development of many pharmaceuticals, including antihistamines, antiemetics, and inhibitors for oncology, and antihistamines, among others.^{[1][3]} While anhydrous piperazine is a viable reagent, its dihydrochloride monohydrate salt form is the preferred form for use in the manufacturing setting.

Key Physicochemical Properties:

Property	Value / Description	Significance in Synthesis
CAS Number	142-64-3 (Anhydrous Dihydrochloride)	Unique identifier for the salt form.
Molecular Formula	$C_4H_{10}N_2 \cdot 2HCl \cdot H_2O$	Accounts for the piperazine core, two HCl molecules, and one water of hydration.
Molecular Weight	177.07 g/mol	Essential for accurate molar calculations in reaction stoichiometry.
Appearance	White to off-white crystalline powder	A key quality control parameter for raw material inspection.
Melting Point	320 °C (decomposes)	High decomposition temperature indicates good thermal stability.
Solubility	Highly soluble in water (~410 g/L at 20°C); soluble in polar solvents like ethanol.	Facilitates its use in aqueous reaction media and simplifies handling compared to the often hygroscopic free base.
Stability	More stable and less hygroscopic than the piperazine free base.	Offers a longer shelf-life and more consistent weight for reactions.

The primary advantage of using the dihydrochloride salt is its stability and ease of handling.^[6] In synthesis, the salt acts as a protected form of piperazine, preventing unwanted side reactions. The active, nucleophilic free base can be generated *in situ* through the addition of a suitable base, a key step in building complex drug molecules.^[7]

General Reaction Mechanism & Synthetic Utility

The core synthetic utility of **piperazine dihydrochloride monohydrate** involves the controlled deprotonation of one or both nitrogen atoms to generate a common strategy to achieve selective monosubstitution is to use one equivalent of the dihydrochloride salt with one equivalent of free piperazine base to protect one nitrogen atom while leaving the other available for reaction.^[7]

The liberated secondary amine can then undergo a variety of classical organic reactions, most notably nucleophilic substitution and acylation, to form the final product.

Caption: General synthetic pathways using **Piperazine Dihydrochloride Monohydrate**.

Application Protocol: Synthesis of Cetirizine Dihydrochloride

Cetirizine is a widely used second-generation antihistamine that features a piperazine core.^{[2][8]} Its synthesis is a classic example of N-alkylation of a piperazine free base followed by its conversion to the pharmaceutically accepted dihydrochloride salt.

Reaction Scheme

The synthesis proceeds in two main steps:

- N-Alkylation: 1-[(4-chlorophenyl)phenylmethyl]piperazine is alkylated with the sodium salt of 2-(2-chloroethoxy)acetic acid.^{[8][9]}
- Salt Formation: The resulting Cetirizine free base is treated with hydrochloric acid to precipitate Cetirizine Dihydrochloride.^[8]

Materials and Reagents

Reagent	CAS Number	M.W. (g/mol)
1-[(4-chlorophenyl)phenylmethyl]piperazine	303-26-4	286.81
2-(2-chloroethoxy)acetic acid	14541-83-8	138.54
Sodium Hydroxide (NaOH)	1310-73-2	40.00
Sodium Carbonate (Na ₂ CO ₃)	497-19-8	105.99
Toluene	108-88-3	92.14
Acetone	67-64-1	58.08
Hydrochloric Acid in Isopropanol (5-6 N)	7647-01-0	36.46

Detailed Experimental Protocol

Caption: Step-by-step workflow for the synthesis of Cetirizine Dihydrochloride.

Part A: N-Alkylation to Cetirizine Free Base^[8]

- Reactor Setup: To a clean, dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add 1-[(4-chlorophenyl)phenylmethyl]piperazine.
- Solvent Addition: Add toluene (10 volumes, e.g., 10 mL for every 1 g of starting material).
- Heating: Begin stirring and heat the mixture to a stable temperature of 80-85°C.
 - Causality Note: Sodium carbonate acts as a base to neutralize any HCl formed and to facilitate the reaction. Toluene is a suitable high-boiling, non-polar solvent.
- Reagent Preparation: In a separate vessel, dissolve 2-(2-chloroethoxy)acetic acid (1.2 eq) in water and neutralize with an aqueous solution of sodium carbonate.
- Reaction: Slowly add the aqueous solution of sodium 2-(2-chloroethoxy)acetate to the heated reaction mixture over 1-2 hours.
- Reflux: After the addition is complete, increase the temperature to reflux (approx. 110°C for toluene) and maintain for 12-16 hours.
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Work-up:

- Cool the reaction mixture to room temperature.
- Add water (5 volumes) and stir for 30 minutes.
- Transfer the mixture to a separatory funnel and separate the organic (toluene) and aqueous layers.
- Extract the aqueous layer twice more with toluene (2 x 3 volumes).
- Combine all organic layers, wash with brine (2 x 3 volumes), and dry over anhydrous sodium sulfate.
- Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield crude Cetirizine as a viscous oil.

Part B: Salt Formation to Cetirizine Dihydrochloride[8]

- Dissolution: Dissolve the crude Cetirizine oil (1.0 eq) in acetone (10 volumes).
- Cooling: Cool the solution to 0-5°C using an ice bath.
- Precipitation: Slowly add a 5-6 N solution of hydrochloric acid in isopropanol (2.2 eq) dropwise, ensuring the internal temperature does not exceed 10°C. Causality Note: The dihydrochloride salt is insoluble in acetone, causing it to precipitate out of the solution upon formation. Using a solution of HCl in excess water.
- Maturation: Stir the resulting slurry at 0-5°C for an additional 2-4 hours to ensure complete precipitation.
- Filtration & Drying: Filter the solid product using a Buchner funnel, wash the filter cake with cold acetone (2 x 2 volumes), and dry the product under reduced pressure.

Applications in Other Major APIs

The piperazine scaffold is integral to numerous other APIs, demonstrating the versatility of intermediates like piperazine dihydrochloride.

- Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[10] The synthesis involves coupling an N-methylpiperazine moiety to a benzylidene imine.
- Olaparib: A PARP inhibitor for treating certain types of cancer.[12] Its synthesis involves an amide coupling reaction between a phthalazinone core and a piperazine derivative.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and quality of both the piperazine intermediate and the final API.

Analytical Method	Purpose	Typical Observations / Results
HPLC-UV	Purity assessment and quantification of piperazine and related substances.	A primary method for assay and impurity profiling. Limit of quantitation can be in the low µg range.
GC-NPD	Detection of residual piperazine in final API or food products.	A sensitive method for trace analysis.
NMR Spectroscopy	Structural elucidation and confirmation.	¹ H and ¹³ C NMR spectra confirm the chemical structure of the synthesized compound.
Mass Spectrometry (MS)	Molecular weight confirmation.	Provides the exact mass of the molecule, confirming identity.
FTIR Spectroscopy	Functional group identification.	Shows characteristic peaks for functional groups (C=O, N-H, C-N) present in the molecule.
Gravimetry	Official pharmacopeial method for piperazine salt quantification.	Involves precipitation with picric acid.

Safety and Handling

Piperazine dihydrochloride and its derivatives must be handled with appropriate safety precautions.

- Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and may cause an allergic skin reaction (H317). It may also cause (H334) and is suspected of damaging fertility or the unborn child (H361).^[17]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Avoid creating dust.^[17] Avoid contact with skin, eyes, and clothing.^[19] Keep containers tightly sealed when not in use.^[19]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.^[19]
- Spill & Disposal: In case of a spill, contain the material using sand or an inert absorbent.^[19] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Piperazine Dihydrochloride Monohydrate is a highly stable, soluble, and versatile intermediate that serves as a cornerstone in the synthesis of a wide range of pharmaceuticals. Its unique properties allow for the controlled introduction of the critical piperazine scaffold into complex molecular architectures. By understanding the underlying chemical principles and safety guidelines, researchers and drug development professionals can effectively leverage this key building block to advance the discovery and production of novel therapeutic agents.

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